molecular formula C12H14BrN B6191745 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1531499-55-4

6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6191745
CAS No.: 1531499-55-4
M. Wt: 252.2
InChI Key:
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Description

6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 6th position and a cyclopropyl group at the 1st position of the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-acyl derivatives of β-phenylethylamine, which undergo cyclization in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to form the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted tetrahydroisoquinolines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the cyclopropyl group but shares the bromine substitution.

    1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom but has the cyclopropyl group.

    6-chloro-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline: Similar structure with a chlorine atom instead of bromine.

Uniqueness

6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is unique due to the combined presence of both the bromine atom and the cyclopropyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline involves the cyclization of a brominated precursor containing a cyclopropyl group.", "Starting Materials": [ "4-bromo-1-cyclopropylbut-2-ene", "sodium hydride", "1,2-dimethoxyethane", "acetic acid", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "4-bromo-1-cyclopropylbut-2-ene is treated with sodium hydride in 1,2-dimethoxyethane to form the corresponding cyclopropyl carbanion.", "The carbanion is then reacted with acetic acid to form the corresponding cyclopropyl ketone.", "The ketone is then subjected to a palladium-catalyzed hydrogenation reaction using hydrogen gas and palladium on carbon to form 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline." ] }

CAS No.

1531499-55-4

Molecular Formula

C12H14BrN

Molecular Weight

252.2

Purity

95

Origin of Product

United States

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